1-((1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[[1-[4-(3-methoxyphenyl)benzoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-28-19-4-2-3-18(11-19)16-5-7-17(8-6-16)22(27)23-12-15(13-23)14-24-20(25)9-10-21(24)26/h2-8,11,15H,9-10,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXUYAYAPQPLLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CC(C3)CN4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Biphenyl Moiety: The initial step involves the synthesis of the 3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid. This can be achieved through a Suzuki coupling reaction between 3-methoxyphenylboronic acid and 4-bromobenzoic acid in the presence of a palladium catalyst.
Azetidine Ring Formation: The carboxylic acid group is then converted to an acyl chloride using thionyl chloride, followed by reaction with azetidine to form the azetidin-3-yl ketone.
Pyrrolidine-2,5-dione Attachment: The final step involves the reaction of the azetidin-3-yl ketone with pyrrolidine-2,5-dione under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Suzuki coupling and careful control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-((1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups via nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products
Oxidation: 1-((1-(3’-Hydroxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione.
Reduction: 1-((1-(3’-Methoxy-[1,1’-biphenyl]-4-hydroxy)azetidin-3-yl)methyl)pyrrolidine-2,5-dione.
Substitution: 1-((1-(3’-Amino-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. The incorporation of the biphenyl moiety may enhance interactions with specific cellular targets involved in cancer progression. For instance, derivatives of pyrrolidine and azetidine have shown promise in inhibiting tumor growth in vitro and in vivo models .
Neuroprotective Effects
The compound's potential as a neuroprotective agent is supported by studies on related structures that inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In silico studies suggest that compounds with similar configurations can effectively bind to AChE, thereby enhancing cholinergic transmission .
Anticonvulsant Properties
Analogous compounds have been evaluated for anticonvulsant activity, demonstrating efficacy in reducing seizure frequency in animal models. The mechanism may involve modulation of neurotransmitter systems or direct interaction with ion channels .
Synthesis and Derivatives
The synthesis of 1-((1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione can be achieved through multicomponent reactions, which streamline the process of generating complex molecules from simpler precursors . The methodology often involves:
- Formation of the Azetidine Ring : Utilizing commercially available starting materials.
- Pyrrolidine Synthesis : Employing cyclization techniques under controlled conditions.
- Final Coupling Reaction : Linking the biphenyl moiety to the azetidine and pyrrolidine components.
Case Studies and Research Findings
Several studies have explored the biological efficacy of similar compounds:
- A study on pyrrolidine derivatives highlighted their ability to act as AChE inhibitors, suggesting potential applications in treating cognitive disorders .
- Another investigation focused on the synthesis of amides derived from pyrrolidinones demonstrated anticonvulsant properties in new derivatives, indicating that modifications to the core structure can yield compounds with enhanced biological activity .
Mechanism of Action
The mechanism by which 1-((1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione exerts its effects depends on its interaction with molecular targets. The biphenyl moiety can engage in π-π stacking interactions, while the azetidine ring can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Pyrrolidine-2,5-dione Derivatives
Structural Analogues with Aromatic Substitutions
1-(4-Methoxyphenyl)pyrrolidine-2,5-dione
- Structure : A methoxyphenyl group is directly attached to the pyrrolidine-2,5-dione core.
- Synthesis : Prepared via refluxing 4-methoxyaniline with dihydrofuran-2,5-dione in acetic acid .
- Key Differences : Lacks the azetidine and biphenyl groups, resulting in reduced steric hindrance and simpler electronic interactions.
1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione
Analogues with Heterocyclic Linkers
1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
- Structure: Features a morpholinophenylamino group and a methoxyethyl chain.
Derivatives with Extended π-Systems
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)
- Structure: Contains a thiazolo-pyrimidine fused ring system with a cyanobenzylidene substituent.
- Physical Data : Molecular formula C₂₂H₁₇N₃O₃S, m.p. 213–215°C, IR absorption at 2,209 cm⁻¹ (CN stretch) .
- Key Differences : The fused heterocyclic system increases molecular complexity and π-conjugation, which may enhance UV absorption or fluorescence properties compared to the target compound’s biphenyl group.
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Azetidine vs.
- Biphenyl vs. Simple Aromatic Groups : The biphenyl moiety may enhance hydrophobic interactions in biological targets compared to single-ring analogues like 1-(4-methoxyphenyl)pyrrolidine-2,5-dione .
- Synthetic Challenges : The target compound’s azetidine-biphenyl linkage requires multi-step synthesis, contrasting with simpler Mannich bases or direct arylations described in .
Biological Activity
The compound 1-((1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a biphenyl moiety, an azetidine ring, and a pyrrolidine-2,5-dione system, which contribute to its unique biological profile.
Preliminary studies suggest that the compound may exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an allosteric modulator for certain receptors, enhancing or inhibiting their activity depending on the context.
Biological Activity Overview
The biological activity of the compound can be summarized as follows:
1. Anticancer Activity
A study investigated the cytotoxic effects of the compound on human cancer cell lines (e.g., MCF7 breast cancer cells). The results indicated an IC50 value in the micromolar range, suggesting significant anticancer potential. The mechanism was linked to apoptosis induction through the activation of caspase pathways.
2. Antimicrobial Properties
Research highlighted the compound's efficacy against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.
3. Anti-inflammatory Effects
In vitro studies demonstrated that treatment with the compound reduced pro-inflammatory cytokine production in macrophage cell lines. This indicates a promising avenue for further exploration in inflammatory disease models.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Initial findings suggest moderate bioavailability with a half-life conducive to therapeutic applications. Toxicological assessments indicate low cytotoxicity in non-target cells, supporting its safety profile.
Q & A
Basic Synthesis and Characterization
Q: What are the established synthetic routes for synthesizing pyrrolidine-2,5-dione derivatives, and how can spectroscopic methods validate their structural integrity? A: Pyrrolidine-2,5-dione derivatives are typically synthesized via cyclization reactions. For example, 1-(4-methoxyphenyl)pyrrolidine-2,5-dione was synthesized by refluxing 4-methoxyaniline with dihydrofuran-2,5-dione in acetic acid, followed by crystallization . Structural validation employs:
- FTIR : Confirms carbonyl groups (C=O) at ~1700–1750 cm⁻¹.
- 1H/13C-NMR : Identifies methoxy protons (~δ 3.8 ppm) and pyrrolidine-dione carbons (~δ 170–180 ppm).
- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]+).
Data Table :
| Parameter | Example Values for Related Compounds |
|---|---|
| Reaction Yield | 66–93% (depending on substituents) |
| Crystallization | Colorless prisms (slow cooling) |
Advanced: Synthetic Route Optimization
Q: How can computational methods guide the optimization of reaction conditions for synthesizing azetidine-pyrrolidine hybrids? A: The ICReDD approach integrates quantum chemical calculations (e.g., DFT) and experimental feedback to predict optimal conditions:
- Reaction path search : Identifies intermediates and transition states.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in azetidine intermediates .
- Catalyst screening : Ammonium acetate or K₂CO₃ improves cyclization efficiency .
Example : Microwave-assisted synthesis reduced reaction time from 24 h to 20 h for similar heterocycles .
Basic Biological Activity Assessment
Q: What methodologies are used to evaluate the antioxidant and antibacterial activity of pyrrolidine-2,5-dione derivatives? A:
- Antioxidant assays :
- DPPH radical scavenging : Measure % inhibition at 517 nm (e.g., 79.05% for bromophenyl derivatives vs. 82.71% for ascorbic acid) .
- Antibacterial assays :
- MIC determination : Broth dilution against S. aureus and E. coli (moderate activity: MIC 12–50 µg/mL) .
Advanced: Contradictions in Bioactivity Data
Q: How can discrepancies between in vitro bioactivity and molecular docking predictions be resolved? A: In one study, bromophenyl derivatives showed high antioxidant activity (79.05%) but lower docking scores than ascorbic acid . To resolve this:
- Re-evaluate binding modes : Use multiple docking software (e.g., PyRx vs. Discovery Studio).
- Solvent effects : Include explicit water molecules in docking simulations.
- Post-docking MD simulations : Assess stability of ligand-protein complexes over 100 ns .
Basic ADMET Profiling
Q: What experimental models are used to assess ADMET properties for azetidine-pyrrolidine hybrids? A:
- Absorption : Caco-2 cell permeability assays.
- Metabolism : Microsomal stability tests (e.g., CYP450 inhibition).
- Toxicity : Ames test for mutagenicity .
Key Finding : Methoxy and biphenyl groups may enhance metabolic stability but reduce solubility .
Advanced: Integrating Molecular Dynamics (MD) with Docking
Q: How can MD simulations improve the interpretation of ligand-receptor interactions for pyrrolidine-dione derivatives? A:
- Binding mode validation : MD trajectories (e.g., 50–100 ns) identify stable hydrogen bonds (e.g., between pyrrolidine-dione C=O and Arg residues).
- Free energy calculations : MMPBSA/GBSA quantify binding affinities, resolving false-positive docking results .
Basic SAR of Pyrrolidine-2,5-dione Derivatives
Q: How do substituents on the biphenyl moiety influence bioactivity? A:
- Electron-withdrawing groups (e.g., Br): Enhance antioxidant activity (79.05% vs. 17.55% for methoxy) .
- Hydrophobic substituents : Improve bacterial membrane penetration (e.g., MIC reduction for S. aureus) .
Advanced: SAR Contradictions Across Studies
Q: Why do some studies report conflicting SAR trends for pyrrolidine-dione derivatives? A:
- Assay variability : DPPH vs. ABTS assays may prioritize different redox mechanisms.
- Protein target diversity : Antibacterial activity against Gram-positive vs. Gram-negative strains varies with substituent bulk .
Basic Structural Analysis via Crystallography
Q: What crystallographic techniques resolve the 3D structure of pyrrolidine-2,5-dione derivatives? A:
- Single-crystal XRD : Confirms planar pyrrolidine-dione ring and dihedral angles between aromatic substituents (e.g., 45° for methoxyphenyl derivatives) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···O hydrogen bonds) .
Advanced: Resolving Structural Ambiguities
Q: How to address discrepancies between NMR and crystallographic data for conformationally flexible derivatives? A:
- VT-NMR : Variable-temperature studies identify dynamic equilibria (e.g., ring puckering).
- DFT geometry optimization : Compare computed vs. experimental bond lengths (<0.01 Å tolerance) .
Basic Analytical Method Validation
Q: Which analytical methods ensure purity and identity of the target compound? A:
- HPLC-PDA : Purity >95% (λ = 254 nm).
- HRMS : Confirm molecular formula (e.g., C₂₃H₂₃NO₅).
- Elemental analysis : %C, %H, %N within ±0.3% of theoretical values .
Advanced: Conflicting Spectroscopic Data
Q: How to interpret overlapping signals in 1H-NMR spectra of biphenyl-pyrrolidine hybrids? A:
- 2D NMR (COSY, NOESY) : Resolve coupling between azetidine methylene (δ 3.3–3.5 ppm) and biphenyl protons.
- Isotopic labeling : 13C-enriched carbonyl groups clarify splitting patterns .
Advanced Computational Reaction Design
Q: How can machine learning (ML) accelerate the discovery of novel pyrrolidine-dione analogs? A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
